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Introduction

Poly(ADP-ribose) polymerase 16 (PARP16), an endoplasmic reticulum (ER)-resident
transmembrane protein, is a key regulator of the Unfolded Protein Response (UPR).[1] Its
involvement in cellular stress responses has made it an attractive target for therapeutic
development. Understanding the protein-protein interactions (PPIs) of PARP16 is crucial for
elucidating its biological functions and its role in disease. DB008 is a potent and selective,
clickable, covalent inhibitor of PARP16, making it an invaluable chemical probe for studying
PARP16 biology.[2][3][4] This application note provides detailed protocols and background
information for utilizing DB008 to identify and characterize the PARP16 interactome.

DBO008 has an IC50 value of 0.27 uM for PARP16.[2] It contains an acrylamide electrophile that
covalently modifies a non-conserved cysteine residue (Cys169) in the active site of PARP16,
leading to irreversible inhibition.[3][4] Furthermore, DB008 possesses a terminal alkyne group,
enabling its use in copper(l)-catalyzed azide-alkyne cycloaddition (CUAAC) or "click chemistry."
This feature allows for the attachment of various reporter tags, such as biotin for affinity
purification or fluorophores for imaging.

Quantitative Data

While a definitive, published list of PARP16 protein-protein interactions identified specifically
through a DB008-based affinity purification-mass spectrometry (AP-MS) experiment is not yet
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available, this section presents known interaction data for PARP16 derived from other
methodologies, such as co-immunoprecipitation (Co-IP). This data can serve as a valuable
reference for validating future DB008-based proteomics studies.

Table 1: Known Protein-Protein Interactions of PARP16
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Table 2: Properties of the Chemical Probe DB008
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Signaling Pathways Involving PARP16

PARP16 is a critical component of the Unfolded Protein Response (UPR), a cellular stress
response pathway activated by the accumulation of unfolded or misfolded proteins in the
endoplasmic reticulum. PARP16 directly interacts with and activates two of the three main UPR
sensors: PERK and IRE1la.[1][5]
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Figure 1: PARP16's role in the Unfolded Protein Response (UPR) pathway.

Experimental Protocols

The following protocols provide a framework for using DB008 to identify PARP16 protein-
protein interactions.

Experimental Workflow Overview

The overall workflow involves treating live cells with DB008 to covalently label PARP16,
followed by cell lysis, click chemistry to attach a biotin tag, affinity purification of the PARP16-
DBO008-biotin complex and its interacting proteins, and finally, identification of the co-purified
proteins by mass spectrometry.
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1. Live Cell Labeling
Treat cells with DB0O08 (alkyne probe)

!

2. Cell Lysis
Prepare whole-cell or fractionated lysates

!

3. Click Chemistry
React with Azide-Biotin

!

4. Affinity Purification
Use streptavidin beads to pull down biotinylated complexes

!

5. Elution and Digestion
Elute protein complexes and digest into peptides

!

6. Mass Spectrometry
Analyze peptides by LC-MS/MS

!

7. Data Analysis
Identify and quantify proteins to determine specific interactors

Click to download full resolution via product page

Figure 2: Workflow for identifying PARP16 interactors using DB00S.

Detailed Protocol: Affinity Purification of PARP16
Interactors using DB008

1. Live Cell Labeling with DB008

e Cell Culture: Culture cells of interest (e.g., HEK293T, HAP1) to 70-80% confluency.
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Probe Treatment: Treat cells with DB008 at a final concentration of 100-500 nM in serum-
free media. A DMSO-treated control should be run in parallel. Incubate for 2-4 hours at 37°C.

o Note: The optimal concentration and incubation time should be determined empirically for
each cell line and experimental condition.

Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS to remove excess
probe. Harvest the cells by scraping or trypsinization.

. Cell Lysis

Lysis Buffer: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer
supplemented with protease and phosphatase inhibitors).

Lysis: Incubate on ice for 30 minutes with intermittent vortexing.

Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
Collect the supernatant containing the soluble proteome. Determine the protein
concentration using a standard assay (e.g., BCA).

. Click Chemistry Reaction

Reaction Mix Preparation: For each 1 mg of protein lysate, prepare the following click
chemistry reaction mix in a microcentrifuge tube:

o Protein Lysate: up to 900 pL
o Azide-Biotin (10 mM stock in DMSO): 1 pL (final concentration 10 yuM)

o Tris(2-carboxyethyl)phosphine (TCEP) (50 mM stock in water): 20 uL (final concentration 1
mM)

o Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyllamine (TBTA) (1.7 mM in DMSO/t-butanol): 60
uL (final concentration 100 uM)

o Copper (Il) Sulfate (50 mM stock in water): 20 pL (final concentration 1 mM)
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Reaction Incubation: Vortex the mixture and incubate at room temperature for 1 hour with
rotation.

. Affinity Purification

Bead Preparation: Use high-capacity streptavidin agarose beads. Wash the beads three
times with lysis buffer.

Binding: Add the click-reacted lysate to the washed streptavidin beads. Incubate overnight at
4°C with rotation.

Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads
extensively to remove non-specific binders. Perform sequential washes with:

o

Lysis buffer containing 1% SDS

[¢]

8 M urea in 100 mM Tris-HCI, pH 8.0

[¢]

Lysis buffer

[e]

100 mM Tris-HCI, pH 8.0
. On-Bead Digestion and Mass Spectrometry

Reduction and Alkylation: Resuspend the beads in 100 mM Tris-HCI, pH 8.0 containing 10
mM DTT and incubate at 56°C for 30 minutes. Cool to room temperature and add
iodoacetamide to a final concentration of 55 mM. Incubate in the dark for 20 minutes.

Digestion: Add trypsin (sequencing grade) to the bead slurry at a 1:50 (enzyme:protein) ratio
and incubate overnight at 37°C with shaking.

Peptide Elution: Centrifuge the beads and collect the supernatant containing the tryptic
peptides. Perform a second elution with 50% acetonitrile/0.1% formic acid.

Sample Preparation for MS: Combine the eluates, desalt using C18 spin columns, and dry
under vacuum.
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o LC-MS/MS Analysis: Reconstitute the peptides in 0.1% formic acid and analyze by liquid
chromatography-tandem mass spectrometry (LC-MS/MS) on a high-resolution mass
spectrometer.

o Data Analysis: Process the raw MS data using a suitable software package (e.g., MaxQuant,
Proteome Discoverer) to identify and quantify proteins. Compare the protein abundances in
the DB008-treated samples to the DMSO-treated controls to identify specific PARP16
interactors.

Validation of Potential Interactors

Identified protein-protein interactions should be validated using orthogonal methods.

Co-immunoprecipitation (Co-IP)
- Use specific antibodies for PARP16 and the putative interactor.
- Can be performed with endogenous or overexpressed proteins.

Western Blottint Proximity Ligation Assay (PLA) Functional Assays
9 - In situ detection of protein-protein interactions in fixed cells. - Investigate the functional consequences of the interaction.

=Gl (i3 (AESEES Gl Ui IS esy b i B ElEs, - Provides spatial information about the interaction. - e.g., knockdown of the interactor and assess UPR signaling.
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Figure 3: Orthogonal methods for validating identified PARP16 protein-protein interactions.

Conclusion

The chemical probe DB008, with its high selectivity and clickable functionality, provides a
powerful tool for the discovery and characterization of PARP16 protein-protein interactions. The
protocols outlined in this application note offer a comprehensive approach to identify the
PARP16 interactome, which will undoubtedly provide novel insights into its biological roles and
its potential as a therapeutic target. The combination of chemical proteomics with rigorous
validation strategies will be essential for building a detailed understanding of the PARP16
signaling network.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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